molecular formula C16H22N2O4 B12722299 N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide CAS No. 131962-73-7

N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide

Cat. No.: B12722299
CAS No.: 131962-73-7
M. Wt: 306.36 g/mol
InChI Key: BXAQKALRPZNHEI-UHFFFAOYSA-N
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Description

N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide is a synthetic pyrrolidinecarboxamide derivative characterized by a 5-oxopyrrolidine core substituted at the 2-position with a carboxamide group. The N-methyl and 2-hydroxy-2-phenylethoxy ethyl substituents on the carboxamide nitrogen distinguish it from related compounds.

Properties

CAS No.

131962-73-7

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

N-[2-(2-hydroxy-2-phenylethoxy)ethyl]-N-methyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C16H22N2O4/c1-18(16(21)13-7-8-15(20)17-13)9-10-22-11-14(19)12-5-3-2-4-6-12/h2-6,13-14,19H,7-11H2,1H3,(H,17,20)

InChI Key

BXAQKALRPZNHEI-UHFFFAOYSA-N

Canonical SMILES

CN(CCOCC(C1=CC=CC=C1)O)C(=O)C2CCC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the condensation of 2-hydroxy-2-phenylethanol with an appropriate amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts such as N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxy benzotriazole (HOBt) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The phenylethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Core Structure Substituents Molecular Weight* Notable Features
N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide (Target) 5-oxopyrrolidine 2-carboxamide with N-methyl and 2-hydroxy-2-phenylethoxy ethyl groups ~378.4 g/mol Hydrophilic hydroxy-phenylethoxy group enhances solubility; N-methyl improves metabolic stability
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide 5-oxopyrrolidine 3-carboxamide with fluorophenylamino-oxoethoxy phenyl and 4-methoxybenzyl groups ~548.5 g/mol Fluorophenyl and methoxybenzyl groups increase lipophilicity; potential CYP450 interactions
N-(2-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 5-oxopyrrolidine 3-carboxamide with hydroxyphenyl and phenyl groups ~324.3 g/mol Simpler structure; hydroxyphenyl may confer antioxidant properties
H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide·2HCl) Isoquinoline sulfonamide Sulfonamide-linked ethyl-p-bromocinnamylamino group ~564.4 g/mol Kinase inhibitor (PKA, PKG); bromine enhances target affinity

*Molecular weights estimated using formula data from references.

Pharmacological and Physicochemical Insights

  • Hydrophilicity vs. Lipophilicity : The target compound’s 2-hydroxy-2-phenylethoxy group likely improves aqueous solubility compared to the fluorophenyl and methoxybenzyl groups in the analog from . However, it remains less lipophilic than H-89, which contains a brominated cinnamyl group critical for membrane penetration .
  • Metabolic Stability : The N-methyl group in the target compound may reduce susceptibility to oxidative metabolism compared to the unmethylated hydroxyphenyl analog in .
  • Binding Interactions : The hydroxy-phenylethoxy substituent could engage in hydrogen bonding with biological targets, akin to the hydroxy groups in the 4-hydroxy-pyrrolidine derivatives from .

Critical Analysis of Structural Modifications

  • Positional Isomerism: The target compound’s 2-carboxamide substitution contrasts with the 3-carboxamide in and .
  • Substituent Effects : The 2-hydroxy-2-phenylethoxy group offers a balance of hydrophilicity and aromaticity, distinguishing it from the purely aromatic (e.g., fluorophenyl) or heterocyclic (e.g., thiazole in ) substituents in analogs .

Biological Activity

N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide is a synthetic compound notable for its complex structure, which includes a pyrrolidine ring and an amide functional group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O3C_{16}H_{22}N_{2}O_{3} with a molecular weight of 290.36 g/mol. The structure features a pyrrolidine moiety that contributes significantly to its biological activity. The presence of the phenylethoxy side chain is believed to enhance its interaction with biological targets.

Pharmacological Potential

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Receptor Interaction : Initial findings indicate potential interactions with specific receptors, which may lead to therapeutic effects in conditions such as pain management and inflammation.
  • Antioxidant Activity : The compound has shown promising antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Research into the mechanisms of action is ongoing, but several pathways have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, similar to other pyrrolidine derivatives.
  • Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, influencing pain perception and mood regulation.

Comparative Analysis with Analogous Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-MethylpyrrolidinecarboxamideSimple structure without phenylethoxy groupModerate receptor interaction
Phenylpyrrolidine DerivativesVariations in substituents on pyrrolidineEnhanced activity in some cases
Amide AnalogsDifferent side chains affecting solubilityVariable depending on structure

The distinct combination of functional groups in this compound may confer unique biological properties compared to these analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antioxidant Effects : In vitro experiments demonstrated that the compound exhibited significant scavenging activity against free radicals, suggesting its potential use as an antioxidant agent in therapeutic formulations.
  • Receptor Binding Studies : Research utilizing radiolabeled ligands indicated that the compound binds selectively to certain receptor subtypes, supporting its potential role in pharmacotherapy targeting specific pathways.
  • Toxicological Assessments : Preliminary toxicity evaluations have shown that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further clinical development.

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